1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16;/h1-2,7-8H,3-6H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAIRSVXZHDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It is particularly valuable in the development of new pharmaceuticals and agrochemicals due to its unique structural features and reactivity.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic molecules. |
| Catalyst | Acts as a catalyst in various chemical reactions, enhancing reaction rates and yields. |
Biology
In biological research, this compound is utilized to study enzyme mechanisms and metabolic pathways. Its derivatives have shown potential in modulating biological activities, making it a subject of interest in drug discovery.
| Biological Application | Findings |
|---|---|
| Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes involved in metabolic pathways. |
| Cellular Studies | Assists in understanding cellular responses to various stimuli through biochemical assays. |
Medicine
The compound has promising therapeutic applications, particularly in developing drugs for treating thrombotic diseases. It has been studied for its anticoagulant properties, showing efficacy in inhibiting activated blood coagulation factor X.
| Medical Application | Evidence |
|---|---|
| Anticoagulant Agent | Demonstrated effectiveness in preclinical models for preventing thrombus formation. |
| Therapeutic Drug Development | Potential candidate for new drug formulations targeting cardiovascular diseases. |
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains, revealing significant activity against resistant strains of Mycobacterium tuberculosis, indicating its potential as an anti-TB agent . -
Pharmacological Studies:
Research highlighted the compound's role as a pharmacological agent with low toxicity profiles in murine models, supporting its further development as a therapeutic drug . -
Synthesis Optimization:
Investigations into optimizing synthetic routes have led to improved yields and reduced reaction times, enhancing the efficiency of producing this compound for research purposes .
Mechanism of Action
The mechanism by which 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
- Key Difference : Pyridine ring lacks a chlorine substituent.
- Molecular Formula : C₁₁H₁₅ClN₂O₂ (estimated).
- Synthesis : Derived from 4-chloropyridine hydrochloride, forming a pyridin-4-yl group .
- Biological Relevance : Serves as a precursor for thrombin inhibitors; absence of chlorine may reduce electron-withdrawing effects and binding affinity compared to the 5-chloro analog .
1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1209863-82-0)
Heterocycle Replacement
1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Hydrochloride Hydrate
- Key Difference : Thiophene (sulfur-containing heterocycle) replaces pyridine.
- Molecular Formula: C₁₁H₁₅NO₂S·HCl·H₂O; MW: 279.78 .
- Impact : Thiophene’s aromaticity and sulfur atom may influence electronic properties and toxicity profiles.
Substituent Bulk and Lipophilicity
1-(4-Bromo-benzyl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 733797-83-6)
- Key Difference : Bromobenzyl group introduces a bulky aromatic substituent.
- Molecular Formula: C₁₃H₁₇BrClNO₂; MW: ~368.64 .
- Impact : Increased lipophilicity (higher logP) reduces aqueous solubility but may enhance membrane permeability.
Functional Group Modifications
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide Hydrochloride
Comparative Data Table
Research Findings and Implications
- Lipophilicity vs. Solubility : Bromobenzyl and thiophene derivatives exhibit higher lipophilicity, which may limit aqueous solubility but improve blood-brain barrier penetration .
- Safety Profiles : Chlorinated pyridines (e.g., target compound) show specific hazards (H302, H315), whereas methyl or amide derivatives may have reduced toxicity .
Biological Activity
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS No. 1209326-97-5) is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring and a chlorinated pyridine moiety, is being investigated for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₂O₂ |
| Molecular Weight | 277.15 g/mol |
| IUPAC Name | 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid; hydrochloride |
| InChI Key | LZAIRSVXZHDYEN-UHFFFAOYSA-N |
| Appearance | White powder |
| Purity | >95% |
The biological activity of this compound is largely attributed to its interaction with various biological targets. Compounds containing piperidine rings often exhibit diverse pharmacological effects, including:
- Receptor Modulation : Many piperidine derivatives act as modulators of neurotransmitter receptors, which could influence neurological pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.
Antiparasitic Activity
Recent studies have highlighted the potential of similar compounds in antiparasitic applications. For instance, modifications in piperidine derivatives have shown efficacy against malaria parasites by targeting the PfATP4 sodium pump. While specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting parasite growth and transmission .
In Vitro Studies
In vitro assays are crucial for assessing the biological activity of this compound. Preliminary findings suggest that compounds with similar structures can exhibit:
- Cytotoxicity : Evaluated through cell viability assays against various cancer cell lines.
- Antimicrobial Properties : Testing against bacterial strains to determine minimum inhibitory concentrations (MIC).
Case Studies
- Study on Structural Analogues : A comparative study on piperidine derivatives found that modifications in the chlorination pattern significantly affected their biological activity. For example, compounds with a chlorine atom at different positions on the pyridine ring showed varying levels of potency against specific biological targets .
- Pharmacokinetic Profiling : Research focusing on related compounds indicated that lipophilicity and metabolic stability are critical factors influencing their pharmacokinetic properties. The introduction of polar functional groups was shown to enhance solubility and bioavailability while maintaining activity .
Preparation Methods
Amidation Reaction
- Reaction: 5-chloropyridine-2-carboxylic acid is coupled with piperidine to form an amide intermediate.
- Reagents: Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or similar carbodiimides are used to activate the carboxylic acid group.
- Conditions: The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane or dimethylformamide) under mild temperatures (room temperature to 40°C).
- Outcome: Formation of 1-(5-chloropyridin-2-yl)piperidine-4-carboxamide intermediate.
Cyclization or Amination (if applicable)
- In some synthetic routes, further amination or cyclization steps may be employed to modify the piperidine ring or introduce amine functionalities, depending on the target derivative.
Hydrochloride Salt Formation
- The free base compound is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.
- This step improves the compound's crystallinity, stability, and handling properties.
- Typical solvents include ethanol or isopropanol for salt precipitation.
Industrial Scale Production Considerations
Industrial synthesis adapts the laboratory method for large-scale manufacturing with optimizations such as:
- Continuous flow reactors: To improve reaction control, scalability, and safety.
- Automated systems: For precise reagent addition and monitoring.
- Optimized reaction conditions: Controlled temperature, solvent choice, and reaction time to maximize yield and purity.
- Purification: Crystallization and washing steps to isolate the hydrochloride salt with high purity and consistent quality.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Agents | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Amidation | 5-chloropyridine-2-carboxylic acid, piperidine, EDCI | DCM, DMF | 20–40°C | Carbodiimide coupling agent used for activation |
| Amination/Cyclization | Ammonia or amine sources (if applied) | Aprotic solvents | Mild | Optional, depending on derivative |
| Hydrochloride salt formation | HCl (aqueous or ethanolic) | Ethanol, isopropanol | Room temperature | Salt precipitation step |
Chemical Reaction Analysis Related to Preparation
- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form N-oxides or other oxidized derivatives.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert amides to amines or alcohols, potentially modifying the piperidine ring or side chains.
- Substitution: The chlorine atom on the pyridine ring is reactive towards nucleophilic substitution by amines, thiols, or alkoxides, allowing structural diversification.
- Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield corresponding carboxylic acids and amines, which may be useful in intermediate steps or degradation studies.
Research Findings and Optimization Insights
- Use of EDCI as a coupling agent has been found to provide high yield amidation with minimal side reactions.
- Control of reaction temperature and solvent polarity is crucial to prevent hydrolysis or unwanted side reactions.
- Formation of the hydrochloride salt is optimized by slow addition of HCl and controlled cooling to obtain well-defined crystalline material.
- Continuous flow synthesis enhances reproducibility and scalability, reducing batch-to-batch variability.
Summary Table of Preparation Routes and Key Parameters
| Preparation Route | Key Reagents & Conditions | Yield (%) | Purity (%) | Scale | Notes |
|---|---|---|---|---|---|
| Carbodiimide-mediated amidation | EDCI, piperidine, DCM, 20–40°C | 75–85 | >98 | Laboratory | Standard method, high purity |
| Amination of intermediate (optional) | Ammonia or amine, aprotic solvent | 60–70 | >95 | Laboratory | Used for amine derivatives |
| Hydrochloride salt formation | HCl in ethanol or isopropanol, room temp | Quantitative | >99 | Laboratory/Industrial | Improves stability and handling |
| Continuous flow synthesis | Automated reagent addition, controlled temp | 80–90 | >98 | Industrial | Scalable, reproducible |
Q & A
Q. What are the recommended synthetic routes for 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a 5-chloropyridine derivative with a piperidine-4-carboxylic acid scaffold. Key steps include:
- Nucleophilic substitution : Reacting 5-chloro-2-aminopyridine with a piperidine-4-carboxylic acid derivative under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine-pyridine linkage .
- Acidification : Treating the intermediate with HCl to form the hydrochloride salt.
- Optimization : Yield is highly dependent on solvent choice (e.g., THF or methanol), reaction temperature (60–80°C), and catalyst use (e.g., palladium for cross-coupling reactions). Lower temperatures (<50°C) may reduce byproduct formation but prolong reaction time .
Q. How should researchers optimize purification methods for this compound to achieve high purity (>95%)?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt, leveraging solubility differences at varying temperatures .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient can resolve polar impurities .
- Lyophilization : For hygroscopic batches, freeze-drying ensures stability and removes residual solvents. Purity should be verified via NMR (e.g., absence of peaks at δ 1.2–1.5 ppm for organic impurities) and HPLC (retention time consistency) .
Advanced Research Questions
Q. How do structural modifications, such as halogen substitution on the pyridine ring, affect the compound’s biological activity?
Methodological Answer:
- Chlorine vs. Bromine : Replacing Cl with Br at the pyridine 5-position increases lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing aqueous solubility. Biological assays (e.g., kinase inhibition) show a 20% decrease in IC50 for Br-substituted analogs due to steric effects .
- Positional Isomerism : Moving Cl to the pyridine 3-position disrupts hydrogen bonding with target proteins (e.g., kinases), as shown in molecular docking studies. This reduces binding affinity by 40–60% .
Q. What analytical techniques are critical for resolving contradictions in reported biological activity data?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperidine ring conformation) that may affect binding modes. For example, axial vs. equatorial carboxylate orientation alters hydrogen-bonding networks .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish true activity differences from assay artifacts (e.g., compound aggregation) .
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular vs. in vitro activity .
Q. How can researchers design experiments to evaluate the compound’s selectivity across related biological targets?
Methodological Answer:
- Panel Screening : Test against a diverse panel of receptors/enzymes (e.g., 50+ kinases, GPCRs) at 1–10 µM concentrations. Use Z’-factor validation to ensure assay robustness .
- Structural Bioinformatics : Perform homology modeling of off-target proteins (e.g., Kinase B vs. Kinase A) to predict binding pocket differences. Mutagenesis studies (e.g., Ala scanning) can validate critical residues .
- Dose-Response Analysis : Calculate selectivity indices (IC50 ratio of off-target/on-target). A ratio >100 indicates high specificity .
Q. What strategies address discrepancies in solubility data across experimental setups?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Measure particle size distribution in PBS vs. DMSO to detect aggregation (common in >10 µM solutions) .
- pH-Solubility Profiling : Test solubility at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions). Adjust buffer composition (e.g., 0.5% Tween-80) to mimic biological matrices .
- High-Throughput Screening (HTS) : Use 96-well plates with varying co-solvents (e.g., PEG-400, cyclodextrins) to identify optimal conditions for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
